molecular formula C27H32N2O3 B4319820 Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate

Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate

Cat. No.: B4319820
M. Wt: 432.6 g/mol
InChI Key: JUTLKWFISFWJLQ-UHFFFAOYSA-N
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Description

Benzyl [2-(2-adamantylamino)-1-benzyl-2-oxoethyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes an adamantyl group, a benzyl group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate typically involves the reaction of 2-(2-adamantylamino)-1-benzyl-2-oxoethylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(2-adamantylamino)-1-benzyl-2-oxoethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or adamantyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or adamantyl derivatives.

Scientific Research Applications

Benzyl [2-(2-adamantylamino)-1-benzyl-2-oxoethyl]carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [2-(2-amino-1-benzyl-2-oxoethyl)carbamate]
  • Benzyl [2-(2-adamantylamino)-1-oxoethyl]carbamate
  • Benzyl [2-(2-amino-1-oxoethyl)carbamate]

Uniqueness

Benzyl [2-(2-adamantylamino)-1-benzyl-2-oxoethyl]carbamate is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl N-[1-(2-adamantylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c30-26(29-25-22-12-20-11-21(14-22)15-23(25)13-20)24(16-18-7-3-1-4-8-18)28-27(31)32-17-19-9-5-2-6-10-19/h1-10,20-25H,11-17H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTLKWFISFWJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate
Reactant of Route 2
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Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl [1-oxo-3-phenyl-1-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)propan-2-yl]carbamate

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